molecular formula C15H19Cl2N3O B12507408 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride

2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride

Cat. No.: B12507408
M. Wt: 328.2 g/mol
InChI Key: DGZYYMMLPMYMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is a chemical compound with the molecular formula C15H17N3O2HCl It is a derivative of propanamide, featuring an amino group, a phenyl group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction conditions are mild and metal-free, often utilizing toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The process involves C–C bond cleavage, which is promoted by I2 and TBHP .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19Cl2N3O

Molecular Weight

328.2 g/mol

IUPAC Name

2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride

InChI

InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H

InChI Key

DGZYYMMLPMYMTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.